furo[2,3-f][1]benzofuran
Overview
Description
Benzo[1,2-b:4,5-b’]difuran is an organic compound that has gained significant attention in the field of materials science, particularly for its application in organic photovoltaics. This compound is characterized by its fused aromatic structure, which includes two furan rings attached to a benzene ring. The unique structure of benzo[1,2-b:4,5-b’]difuran imparts it with desirable electronic properties, making it a promising building block for various advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[1,2-b:4,5-b’]difuran can be synthesized through several methods. One common approach involves the oxidation of benzo-furan compounds. For instance, the compound can be prepared by the oxidation of 3,7-dihydrobenzo[1,2-b:4,5-b’]difuran-2,6-dione . Another method involves the use of halogenation strategies to incorporate fluorine or chlorine-substituted conjugated side chains, which can enhance the optical properties and stability of the resulting polymers .
Industrial Production Methods: In industrial settings, the production of benzo[1,2-b:4,5-b’]difuran-based polymers often involves copolymerization techniques. The use of non-halogenated solvents such as o-xylene and tetrahydrofuran has also been explored to develop low-cost and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,2-b:4,5-b’]difuran undergoes various chemical reactions, including halogenation, oxidation, and substitution reactions. Halogenation, for instance, involves the incorporation of halogen atoms such as fluorine and chlorine into the polymer structure, which can significantly affect the optical and electronic properties of the resulting materials .
Common Reagents and Conditions: Common reagents used in the reactions of benzo[1,2-b:4,5-b’]difuran include halogenating agents like fluorine and chlorine, as well as oxidizing agents for the preparation of specific derivatives. The conditions for these reactions often involve controlled temperatures and the use of specific solvents to achieve the desired product properties .
Major Products Formed: The major products formed from the reactions of benzo[1,2-b:4,5-b’]difuran include various polymeric materials with enhanced photovoltaic properties. For example, the incorporation of fluorine and chlorine can lead to polymers with lower-lying highest occupied molecular orbital energy levels and improved intermolecular stacking behavior .
Scientific Research Applications
Benzo[1,2-b:4,5-b’]difuran has been extensively studied for its applications in organic photovoltaics. The compound’s unique structure allows for the development of high-efficiency polymer solar cells with power conversion efficiencies exceeding 11% . Additionally, benzo[1,2-b:4,5-b’]difuran-based polymers have shown promising stability, retaining a significant portion of their original efficiency even after prolonged exposure to air and nitrogen .
In the field of materials science, benzo[1,2-b:4,5-b’]difuran is used as a building block for the synthesis of donor materials in organic solar cells. Its enhanced quinoid character, dense packing, and low steric hindrance contribute to its effectiveness in photovoltaic applications . The compound’s ability to form stable micromorphological structures further enhances its suitability for long-term use in solar cells .
Mechanism of Action
The mechanism of action of benzo[1,2-b:4,5-b’]difuran in photovoltaic applications involves its role as a donor material in bulk-heterojunction organic photovoltaics. The compound’s planar conjugated backbone, resulting from the smaller oxygen atom in furan, allows for efficient π-π stacking and charge transport . The high degree of conjugation and reduced twisting between adjacent units contribute to the compound’s favorable optoelectronic properties .
Comparison with Similar Compounds
Benzo[1,2-b:4,5-b’]difuran can be compared with other similar compounds such as benzo[1,2-b:4,5-b’]dithiophene and benzo[1,2-b:4,5-b’]difuran-2,6-dione. While benzo[1,2-b:4,5-b’]dithiophene also exhibits desirable electronic properties, benzo[1,2-b:4,5-b’]difuran offers advantages in terms of lower steric hindrance and enhanced quinoid character . Additionally, benzo[1,2-b:4,5-b’]difuran-2,6-dione is another related compound that can be synthesized through oxidation reactions .
Properties
IUPAC Name |
furo[2,3-f][1]benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFETJREUYKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720255 | |
Record name | Benzo[1,2-b:4,5-b']difuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267-58-3 | |
Record name | Benzo[1,2-b:4,5-b']difuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40720255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.